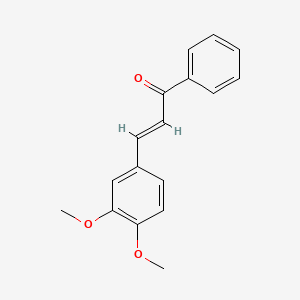

3,4-Dimethoxychalcone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHZPTCZLWATBZ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53744-27-7, 5416-71-7 | |

| Record name | NSC237973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone,4-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxychalcone: Core Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxychalcone is a naturally occurring chalcone (B49325) that has garnered significant scientific interest due to its potent biological activities. It is recognized as a caloric restriction mimetic (CRM), capable of inducing autophagy, a cellular self-cleaning process, through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an elucidation of its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of drug discovery and development.

Core Physicochemical Properties

This compound, a member of the flavonoid family, possesses a characteristic α,β-unsaturated ketone core structure. Its chemical and physical properties are summarized in the tables below for ease of reference.

| Identifier | Value | Source |

| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | [1] |

| Synonyms | 3,4-DMC, NSC643172 | [2] |

| CAS Number | 5416-71-7 | [3][4] |

| Molecular Formula | C₁₇H₁₆O₃ | [1][5] |

| Molecular Weight | 268.31 g/mol | [3][5] |

| Appearance | White to yellow crystalline powder | [2] |

| Property | Value | Source |

| Melting Point | 88 °C | [3][4] |

| Boiling Point (Predicted) | 421.8 ± 45.0 °C | [3] |

| Density (Predicted) | 1.128 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in DMSO | [2][5] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes key expected spectral data.

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons, vinyl protons of the α,β-unsaturated system, and methoxy (B1213986) group protons. |

| ¹³C NMR | Expected signals for carbonyl carbon, aromatic carbons, vinyl carbons, and methoxy carbons. |

| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching (conjugated ketone), C=C stretching (alkene and aromatic), and C-O stretching (ether). |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]+ at m/z 268. Fragmentation patterns would likely involve cleavage of the propenone chain. |

Synthesis and Purification

Synthesis via Claisen-Schmidt Condensation

This compound can be synthesized via a base-catalyzed Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde (B141060) and acetophenone (B1666503).

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 3,4-dimethoxybenzaldehyde and one equivalent of acetophenone in ethanol (B145695).

-

Catalyst Preparation: Prepare a 40-50% (w/v) aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

-

Reaction Initiation: While stirring the ethanolic solution of the reactants at room temperature, slowly add the aqueous base solution dropwise. A change in color is typically observed.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Neutralization and Precipitation: Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) until the pH is acidic. This will cause the crude this compound to precipitate out of solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol:

-

Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathway

This compound is a known caloric restriction mimetic that induces autophagy.[2][3] This activity is primarily mediated through the activation of the transcription factors TFEB and TFE3.[2][3]

TFEB/TFE3 Signaling Pathway

The induction of autophagy by this compound involves the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[3] This inhibition leads to the dephosphorylation of TFEB, which then translocates from the cytoplasm to the nucleus.[3] In the nucleus, TFEB and the related transcription factor TFE3 bind to the promoter regions of autophagy-related genes, upregulating their expression and thereby promoting autophagic flux.[2][3]

Experimental Workflows

In Vitro Analysis of Autophagy Induction

A typical workflow to investigate the autophagic effects of this compound in a cell-based model is outlined below.

In Vivo Administration Protocol

For in vivo studies, this compound can be administered to animal models, such as mice, to evaluate its systemic effects.

Experimental Protocol:

-

Animal Model: C57BL/6 mice are a commonly used strain for studying autophagy and metabolic diseases.

-

Formulation: this compound can be dissolved in a suitable vehicle, such as corn oil, for intraperitoneal injection.[6]

-

Dosage: A dosage of 200-230 mg/kg has been used in mice for intraperitoneal administration.[6][7]

-

Administration: Administer the formulated this compound via intraperitoneal injection.

-

Tissue Collection: At the desired time points post-administration, collect tissues of interest (e.g., liver, heart) for further analysis.

-

Downstream Analysis: Perform analyses such as Western blotting or immunohistochemistry to assess markers of autophagy and TFEB/TFE3 activation in the collected tissues.

Safety and Handling

This compound should be handled in a well-ventilated area.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8][9] Store in a tightly closed container in a dry and cool place.[8]

Conclusion

This compound is a promising bioactive compound with well-defined pro-autophagic properties. This technical guide provides a solid foundation of its basic properties, synthetic and purification methods, and the underlying mechanism of action. The detailed protocols and diagrams are intended to facilitate further research and development of this and related chalcones for various therapeutic applications.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 5337332.app.netsuite.com [5337332.app.netsuite.com]

An In-depth Technical Guide to 3,4-Dimethoxychalcone: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxychalcone, a flavonoid precursor, is a subject of growing interest in medicinal chemistry and drug development due to its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure and a detailed exposition of its synthesis via the Claisen-Schmidt condensation. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols and characterization data to facilitate its laboratory preparation and further investigation.

Chemical Structure and Properties

This compound, systematically named (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one, is a chalcone (B49325) derivative characterized by a central α,β-unsaturated ketone core linking two aromatic rings. One phenyl ring is substituted with two methoxy (B1213986) groups at the 3 and 4 positions.

The key structural and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | [1] |

| CAS Number | 5416-71-7 | [2] |

| Molecular Formula | C₁₇H₁₆O₃ | [2] |

| Molecular Weight | 268.31 g/mol | [1][2] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 88 °C | |

| Solubility | Soluble in DMSO | [3] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[4][5] This base-catalyzed reaction involves the condensation of an aromatic aldehyde, in this case, 3,4-dimethoxybenzaldehyde (B141060), with an aromatic ketone, acetophenone (B1666503).[6]

The overall reaction scheme is depicted below:

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol is a representative procedure for the synthesis of this compound in a laboratory setting.

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Acetophenone

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Distilled water

-

Crushed ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Recrystallization apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dimethoxybenzaldehyde and 1.0 equivalent of acetophenone in a minimal amount of ethanol with stirring.

-

Catalyst Preparation: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of NaOH or KOH.

-

Reaction Initiation: While stirring the ethanolic solution of the reactants at room temperature, slowly add the aqueous base solution dropwise. A change in color and the formation of a precipitate are typically observed.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 12-24 hours.[7]

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidification: While stirring, slowly add 10% HCl to the mixture until the pH is acidic (pH ~2-3), which will cause the chalcone product to precipitate.[7]

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.

-

Drying: Dry the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure crystalline product.[4]

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques. Expected characterization data are summarized below.

| Technique | Expected Observations |

| Melting Point | 88 °C |

| Thin Layer Chromatography (TLC) | A single spot with a higher Rf value than the starting materials. |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~1650 (C=O, conjugated ketone), ~1590 (C=C, aromatic and alkene), ~1250 & ~1020 (C-O, methoxy ethers). |

| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (ppm) | Signals corresponding to aromatic protons, vinylic protons (doublets with a coupling constant of ~15 Hz indicating a trans configuration), and methoxy group protons (singlets). |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (ppm) | Signals for the carbonyl carbon, vinylic carbons, aromatic carbons, and methoxy carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (268.31 g/mol ). |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the initial synthesis to the final characterization of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The Claisen-Schmidt condensation remains a robust and reliable method for its preparation. The provided experimental protocol and characterization data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling them to produce this compound for further biological evaluation and development.

References

- 1. This compound | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 5416-71-7 [m.chemicalbook.com]

- 3. adipogen.com [adipogen.com]

- 4. benchchem.com [benchchem.com]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of 3,4-Dimethoxychalcone

Introduction

This compound (3,4-DC) is a flavonoid compound that has garnered significant scientific interest for its diverse biological activities. As a caloric restriction mimetic (CRM), it mimics the health-promoting effects of caloric restriction, such as inducing autophagy.[1][2] Its therapeutic potential extends to neuroprotection, cardioprotection, and cancer therapy.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, supported by experimental data and detailed protocols.

Core Mechanisms of Action

The primary mechanism of action of this compound revolves around its ability to induce autophagy, a cellular process of degradation and recycling of damaged organelles and proteins. This is primarily achieved through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[1][2] Additionally, 3,4-DC exhibits neuroprotective effects by mitigating pyroptosis and necroptosis, particularly in the context of spinal cord injury.[3]

Autophagy Induction

This compound is a potent inducer of autophagy.[1][4] Unlike other caloric restriction mimetics, its action is dependent on gene transcription and mRNA translation, specifically through the activation of TFEB and TFE3.[1][2]

Signaling Pathway

Upon administration, 3,4-DC stimulates the nuclear translocation of TFEB and TFE3 in various cell types, including hepatocytes and cardiomyocytes.[1][4] In the context of spinal cord injury, 3,4-DC has been shown to activate TFEB through the AMPK-TRPML1-calcineurin signaling pathway.[3] This activation leads to an enhanced autophagic flux and lysosomal biogenesis.[1][3]

Neuroprotection: Alleviation of Pyroptosis and Necroptosis

In a mouse model of spinal cord injury (SCI), this compound demonstrated significant neuroprotective effects.[3] Treatment with 3,4-DC reduced the glial scar area, decreased motor neuron death, and improved functional recovery.[3]

The underlying mechanism involves the enhancement of TFEB-mediated autophagy, which in turn inhibits pyroptosis and necroptosis.[3] Pyroptosis is a form of pro-inflammatory programmed cell death, and necroptosis is a programmed form of necrosis. By suppressing these cell death pathways, 3,4-DC helps to preserve neuronal tissue.

Key Protein Level Changes in SCI model treated with 3,4-DC: [3]

-

Pyroptosis markers (downregulated): Caspase-1, GSDMD-N

-

Necroptosis markers (downregulated): RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, p-MLKL

-

Autophagy markers (upregulated): VPS34, Beclin1, LC3-II, Cathepsin D

-

Autophagy substrate (downregulated): p62

References

- 1. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 3,4-Dimethoxychalcone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxychalcone (3,4-DC), a member of the chalcone (B49325) family of flavonoids, has emerged as a compound of significant interest in biomedical research. Its diverse pharmacological activities, ranging from neuroprotection and cardioprotection to potential applications in oncology and dermatology, underscore its therapeutic potential. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used in its evaluation.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through various mechanisms, primarily centered around the induction of autophagy, a cellular self-cleaning process, and the modulation of inflammatory and cell death pathways.

Autophagy Induction

A prominent biological activity of 3,4-DC is its role as a caloric restriction mimetic (CRM), inducing autophagy in a manner that is dependent on the transcription factors TFEB (Transcription Factor EB) and TFE3.[1][2][3] This induction of autophagy contributes to many of its beneficial effects. In vitro studies have shown that 3,4-DC treatment leads to the deacetylation of cytoplasmic proteins and an increase in autophagic flux in various human cell lines.[3] This process is crucial for cellular homeostasis and the removal of damaged organelles and protein aggregates.

Neuroprotection and Attenuation of Programmed Cell Death

In the context of neurological damage, such as spinal cord injury (SCI), this compound has demonstrated significant neuroprotective effects.[1] It alleviates secondary injury by enhancing TFEB-mediated autophagy, which in turn inhibits pyroptosis and necroptosis, two forms of programmed cell death that contribute to tissue damage.[1] Studies in mouse models of SCI have shown that 3,4-DC treatment reduces glial scar formation, decreases motor neuron death, and improves functional recovery.[1]

The neuroprotective mechanism involves the activation of the AMPK-TRPML1-calcineurin signaling pathway, which leads to the nuclear translocation of TFEB and subsequent upregulation of autophagy-related genes.[1]

Anti-Atherosclerotic and Cardioprotective Effects

This compound has shown promise in the prevention and treatment of cardiovascular diseases. It has been identified as an inducer of autophagy in endothelial cells, cardiomyocytes, and macrophages, all of which are relevant to the pathophysiology of atherosclerosis.[4][5] In mouse models, 3,4-DC has been shown to reduce neointimal hyperplasia in vein grafts and decrease atherosclerotic lesions in the aorta.[4][5] Its cardioprotective effects are also linked to its ability to induce autophagy, which helps protect the heart from ischemic injury.[1]

Ultraviolet-A (UVA) Protection

Research has indicated the potential of this compound as a UVA-protection factor in sunscreen formulations.[6] Chalcone derivatives are known to absorb UV radiation, and 3,4-DMC exhibits a wide wavelength absorption range.[6] This suggests its utility in protecting the skin from the harmful effects of UVA rays, which are a major contributor to photoaging and skin cancer.[6]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from various studies on the biological activity of this compound and related compounds.

| Biological Activity | Model/Cell Line | Concentration/Dose | Observed Effect | Reference |

| Autophagy Induction | Human Osteosarcoma U2OS cells | 30 µM | Significant induction of GFP-LC3 dots | [7] |

| Autophagy Induction | Human Neuroglioma H4 cells | 30 µM | Significant induction of GFP-LC3 dots | [7] |

| Autophagy Induction | Hepatoma HepG2 cells | 30 µM | Increased LC3-II/LC3-I and p62/GAPDH ratios | [7] |

| Neuroprotection | Mouse model of Spinal Cord Injury | 200 mg/kg | Optimal dose for motor function recovery | [1] |

| Anti-pyroptosis | Mouse model of Spinal Cord Injury | 200 mg/kg | Significant reduction in pyroptosis-related proteins | [1] |

| Anti-necroptosis | Mouse model of Spinal Cord Injury | 200 mg/kg | Significant reduction in necroptosis-related proteins | [1] |

| Anti-atherosclerosis | ApoE-/- mice on a high-fat diet | 230 mg/kg (i.p.) | Significant reduction in atherosclerotic lesions | [5] |

| Anti-atherosclerosis | Vein graft model in mice | Local application | Reduced neointimal thickness by 50-70% | [5] |

| Compound | Cell Line | IC50 (µM) | Reference |

| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | 10.67 | [6] |

| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CEM/ADR5000 (Leukemia) | 18.60 | [6] |

| 2',4'-dihydroxy-3',6'-dimethoxychalcone | BFTC-905 (Bladder Cancer) | 2.3 | [6] |

| 2',4'-dihydroxy-3',6'-dimethoxychalcone | HeLa (Cervical Cancer) | 2.9 | [6] |

| 2',4'-dihydroxy-3',6'-dimethoxychalcone | MCF-7 (Breast Cancer) | 2.5 | [6] |

| 2',4'-dihydroxy-3',6'-dimethoxychalcone | M21 (Skin Melanoma) | 2.8 | [6] |

| 3l (a chalcone analogue) | RAW264.7 macrophages | 7.9 (TNF-α), 12.3 (IL-1β), 2.1 (IL-6) | [8] |

Key Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Autophagy

The induction of autophagy by this compound is a complex process involving the activation of the AMPK-TRPML1-calcineurin signaling cascade, which ultimately leads to the nuclear translocation of TFEB and the expression of autophagy-related genes.

References

- 1. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Cellular modulator: A Technical Guide to 3,4-Dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxychalcone (3,4-DMC), a member of the chalcone (B49325) family of compounds, has transitioned from a synthetically accessible flavonoid to a molecule of significant interest in contemporary biomedical research. Initially explored within the broad chemical space of chalcones, its recent history is marked by the discovery of its potent biological activities, particularly as a caloric restriction mimetic (CRM) that induces autophagy. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its mechanism of action involving the transcription factors TFEB and TFE3. Detailed experimental protocols and quantitative data are presented to support further investigation and drug development efforts.

Discovery and History

The history of chalcones as a chemical class dates back to the 19th century, with their synthesis being among the early explorations into the chemistry of natural products.[1] The foundational method for their synthesis, the Claisen-Schmidt condensation, was developed in the 1880s by Rainer Ludwig Claisen and J. Gustav Schmidt.[2] This robust and versatile reaction between an aromatic aldehyde and an aromatic ketone remains the primary route for synthesizing chalcones today.[1]

While the precise first synthesis of this compound is not prominently documented in historical records, its existence is a direct result of the application of the Claisen-Schmidt condensation to readily available precursors: 3,4-dimethoxybenzaldehyde (B141060) and acetophenone (B1666503). For much of its history, this compound was one of many chalcone derivatives synthesized and studied for a variety of potential applications, including as intermediates in the synthesis of other compounds.[3]

A pivotal moment in the history of this compound occurred in 2019, when a screening of a library of polyphenols identified it as a novel and potent caloric restriction mimetic (CRM).[4][5] This discovery shifted its status from a simple synthetic chalcone to a molecule of significant interest for its potential therapeutic applications in age-related diseases, cardiovascular disorders, and cancer.[4][5][6] Subsequent research has focused on elucidating its mechanism of action, revealing its ability to induce autophagy through the activation of transcription factors TFEB and TFE3.[4][6]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with acetophenone.

General Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| Appearance | White to yellow crystalline powder |

| CAS Number | 5416-71-7 |

| Melting Point | Not consistently reported, varies with purity |

| Solubility | Soluble in DMSO |

| Log P | 3.84 |

| Spectroscopic Data | Key Features |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 268, m/z 2nd Highest: 77, m/z 3rd Highest: 237[7] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (conjugated ketone), C=C (alkene and aromatic), and C-O (methoxy) stretches. |

| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons, and methoxy (B1213986) group protons. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, vinyl carbons, and methoxy carbons. |

Biological Activity and Mechanism of Action

The most significant recent discovery regarding this compound is its function as a caloric restriction mimetic that induces autophagy.[4][5] This activity is primarily mediated through the activation of the transcription factors TFEB and TFE3.[4][6]

Signaling Pathway of this compound-Induced Autophagy

This compound promotes the translocation of TFEB and TFE3 from the cytoplasm to the nucleus. In the nucleus, these transcription factors bind to the promoter regions of autophagy-related genes, leading to their transcription and subsequent translation. This results in the formation of autophagosomes and an increase in autophagic flux.

Caption: Signaling pathway of 3,4-DMC-induced autophagy.

Quantitative Data on Biological Activity

The following table summarizes key quantitative data from studies on the biological effects of this compound.

| Assay | Cell Line/Model | Concentration/Dose | Result | Reference |

| Autophagy Induction (GFP-LC3 dots) | U2OS | 30 µM | Significant increase in GFP-LC3 dots | [4][5] |

| TFEB/TFE3 Nuclear Translocation | U2OS | 30 µM | Increased nuclear localization of TFEB and TFE3 | [4][6] |

| Cardioprotection | Mouse model | 230 mg/kg (i.p.) | Autophagy-dependent cardioprotective effects | [4][6] |

| Anti-atherosclerosis | Mouse model | 230 mg/kg (i.p.) | Reduced neointimal hyperplasia and aortic lesions | [6] |

| Anticancer Chemotherapy Enhancement | Mouse model | 230 mg/kg (i.p.) | Improved efficacy of anticancer chemotherapy | [4][6] |

Experimental Protocols

Synthesis of this compound (Claisen-Schmidt Condensation)

This protocol is a generalized procedure based on standard methods for chalcone synthesis.

Materials:

-

3,4-dimethoxybenzaldehyde

-

Acetophenone

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Ice

Procedure:

-

Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred ethanolic solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Filter the crude product using vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Autophagy Induction Assay (GFP-LC3 Puncta Formation)

Cell Culture and Treatment:

-

Seed human osteosarcoma U2OS cells stably expressing GFP-LC3 in a multi-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with 30 µM this compound or vehicle control (DMSO) for 6-24 hours.

Imaging and Quantification:

-

Fix the cells with 4% paraformaldehyde.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of GFP-LC3 dots (puncta) per cell using image analysis software. An increase in the number of puncta indicates the induction of autophagy.

TFEB/TFE3 Nuclear Translocation Assay

Cell Culture and Treatment:

-

Seed U2OS cells on coverslips in a multi-well plate.

-

Treat the cells with 30 µM this compound or vehicle control for 6 hours.

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

-

Incubate with primary antibodies against TFEB or TFE3.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Assess the subcellular localization of TFEB/TFE3. Nuclear translocation is indicated by the co-localization of the TFEB/TFE3 signal with the DAPI signal.

Conclusion and Future Directions

This compound has emerged as a promising bioactive compound with a well-defined mechanism of action centered on the induction of autophagy via TFEB/TFE3 activation. Its synthetic accessibility and demonstrated efficacy in preclinical models of cardiovascular disease and cancer make it an attractive candidate for further drug development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its long-term safety profile, and exploring its therapeutic potential in a broader range of diseases associated with impaired autophagy. The detailed information provided in this guide serves as a valuable resource for researchers aiming to build upon the current understanding of this intriguing molecule.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,4-Dimethoxychalcone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxychalcone is a natural flavonoid that has garnered significant interest in the scientific community for its potential therapeutic properties. As a member of the chalcone (B49325) family, it possesses the characteristic 1,3-diaryl-2-propen-1-one backbone. This compound has been identified as a caloric restriction mimetic (CRM), a substance that mimics the health-promoting effects of caloric restriction. Notably, this compound has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components, which is crucial for cellular homeostasis and has implications in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the natural sources, isolation procedures, and biological activity of this compound.

Natural Sources

The primary known natural source of this compound is the flowers of Arrabidaea brachypoda , a plant belonging to the Bignoniaceae family.[1] Phytochemical studies of this plant have revealed the presence of various chalcones and other flavonoids. While Arrabidaea brachypoda is the most cited source, other related species may also contain this compound, warranting further investigation into the Bignoniaceae family for potential alternative natural sources.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| Appearance | Yellow solid |

| CAS Number | 5416-71-7 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 8.02-7.99 (m, 2H), 7.81 (d, J=15.6 Hz, 1H), 7.62-7.58 (m, 1H), 7.52-7.48 (m, 2H), 7.42 (d, J=15.6 Hz, 1H), 7.27 (d, J=1.9 Hz, 1H), 7.14 (dd, J=8.4, 1.9 Hz, 1H), 6.91 (d, J=8.4 Hz, 1H), 3.96 (s, 3H), 3.94 (s, 3H) |

| ¹³C-NMR (CDCl₃, 101 MHz) δ (ppm) | 190.6, 151.4, 149.3, 144.9, 138.3, 132.7, 128.9, 128.5, 127.8, 123.1, 121.5, 111.1, 109.8, 56.1, 56.0 |

| Mass Spectrometry (MS) | m/z: 268 [M]⁺ |

| Infrared (IR) νₘₐₓ (cm⁻¹) | 1658 (C=O), 1598, 1515, 1268, 1139 |

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound from Arrabidaea brachypoda is not extensively documented in publicly available literature, a general and robust methodology for the extraction and purification of chalcones from plant material can be adapted. The following protocol is a representative procedure based on established methods for flavonoid isolation.

1. Plant Material Collection and Preparation:

-

Collect fresh flowers of Arrabidaea brachypoda.

-

Air-dry the plant material in the shade at room temperature for 7-10 days until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

-

Perform exhaustive extraction of the powdered plant material (e.g., 500 g) with methanol (B129727) (3 x 2 L) at room temperature for 48 hours for each extraction cycle using a maceration technique.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3. Fractionation:

-

Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity: n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Monitor each fraction by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates using a mobile phase such as n-hexane:ethyl acetate (7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm). This compound is expected to be present in the less polar fractions like chloroform or ethyl acetate.

4. Chromatographic Purification:

-

Subject the fraction enriched with the target compound to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of a suitable volume (e.g., 20 mL) and monitor them by TLC.

-

Pool the fractions containing the pure compound (as determined by a single spot on TLC with an appropriate Rf value).

-

Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

This compound has been identified as a potent inducer of autophagy.[2][3][4] This activity is primarily mediated through the activation of the transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3).[2][3][4]

TFEB/TFE3-Mediated Autophagy Signaling Pathway

Under normal conditions, TFEB and TFE3 are phosphorylated by mTORC1 and remain in the cytoplasm. Upon treatment with this compound, TFEB and TFE3 are dephosphorylated and translocate to the nucleus. In the nucleus, they bind to the Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of autophagy-related genes, leading to their transcription and subsequent induction of autophagy and lysosomal biogenesis.

Caption: TFEB/TFE3-mediated autophagy pathway induced by this compound.

Experimental Workflow for Investigating Autophagy Induction

To assess the autophagy-inducing potential of this compound, a series of in vitro experiments are typically performed.

Caption: Experimental workflow for studying autophagy induction by this compound.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or U2OS cells) in appropriate media.

-

Treat the cells with varying concentrations of this compound for different time points. Include positive (e.g., rapamycin) and negative (vehicle) controls.

2. LC3 Turnover Assay (Western Blot):

-

Lyse the treated cells and separate the proteins by SDS-PAGE.

-

Perform Western blotting using antibodies against LC3 and a loading control (e.g., GAPDH).

-

An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) indicates an increase in autophagosome formation. To assess autophagic flux, the experiment should be repeated in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine).

3. Autophagosome Visualization (Fluorescence Microscopy):

-

Transfect cells with a plasmid expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3).

-

After treatment, fix the cells and visualize them using a fluorescence microscope.

-

An increase in the number of punctate structures (autophagosomes) per cell indicates autophagy induction.

4. TFEB/TFE3 Translocation Assay (Immunofluorescence):

-

After treatment, fix and permeabilize the cells.

-

Incubate with primary antibodies against TFEB or TFE3, followed by fluorescently labeled secondary antibodies.

-

Visualize the subcellular localization of TFEB/TFE3 using fluorescence microscopy. Nuclear translocation indicates activation.

5. Autophagy-Related Gene Expression Analysis (qPCR):

-

Extract total RNA from treated cells and synthesize cDNA.

-

Perform quantitative real-time PCR (qPCR) to measure the expression levels of TFEB/TFE3 target genes involved in autophagy and lysosomal biogenesis (e.g., SQSTM1/p62, MAP1LC3B, LAMP1).

Conclusion

This compound is a promising natural product with well-documented autophagy-inducing properties. Its primary natural source identified to date is Arrabidaea brachypoda. While a specific isolation protocol from this plant requires further detailed reporting in the literature, established methods for chalcone extraction and purification provide a solid foundation for its isolation. The elucidation of its mechanism of action, primarily through the TFEB/TFE3 signaling pathway, opens avenues for its exploration as a therapeutic agent in diseases where autophagy modulation is beneficial. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the study and application of this compound.

References

Spectroscopic Profile of 3,4-Dimethoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dimethoxychalcone, a compound of interest in various research fields, including drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: The following NMR data are predicted based on the analysis of structurally analogous chalcone (B49325) derivatives. Experimental verification is recommended.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.02 | d | ~8.5 | H-2', H-6' |

| ~7.80 | d | 15.6 | H-β |

| ~7.60 | m | - | H-3', H-4', H-5' |

| ~7.45 | d | 15.6 | H-α |

| ~7.20 | d | ~1.8 | H-2 |

| ~7.15 | dd | ~8.4, 1.8 | H-6 |

| ~6.95 | d | ~8.4 | H-5 |

| ~3.95 | s | - | -OCH₃ |

| ~3.93 | s | - | -OCH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~190.5 | C=O |

| ~151.5 | C-4 |

| ~149.3 | C-3 |

| ~144.8 | C-β |

| ~138.2 | C-1' |

| ~132.8 | C-4' |

| ~129.9 | C-1 |

| ~128.6 | C-2', C-6' |

| ~128.5 | C-3', C-5' |

| ~123.0 | C-6 |

| ~120.0 | C-α |

| ~111.2 | C-5 |

| ~109.8 | C-2 |

| ~56.0 | -OCH₃ |

| ~55.9 | -OCH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and methoxy) |

| ~1655 | Strong | C=O stretch (conjugated ketone) |

| ~1595 | Strong | C=C stretch (aromatic and alkene) |

| ~1515 | Strong | C=C stretch (aromatic) |

| ~1260 | Strong | C-O stretch (asymmetric, aryl ether) |

| ~1140 | Strong | C-O stretch (symmetric, aryl ether) |

| ~1020 | Medium | In-plane C-H bend (aromatic) |

| ~810 | Medium | Out-of-plane C-H bend (aromatic) |

Table 3: Mass Spectrometry (MS) Data[1]

| m/z | Relative Intensity (%) | Assignment |

| 268 | 100 | [M]⁺ |

| 253 | ~50 | [M - CH₃]⁺ |

| 237 | ~60 | [M - OCH₃]⁺ |

| 161 | ~30 | [C₉H₉O₂]⁺ |

| 131 | ~40 | [C₉H₇O]⁺ |

| 105 | ~25 | [C₇H₅O]⁺ |

| 77 | ~45 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to ensure data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and connectivity of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 0-12 ppm, relaxation delay of 1-2 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 0-220 ppm, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, purified this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum and ratio it against the background spectrum to obtain the absorbance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).

-

Data Acquisition (GC-MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound.

-

-

Data Analysis: Identify the molecular ion peak [M]⁺ and analyze the fragmentation pattern to elucidate the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chalcone compound.

Caption: General workflow for the synthesis and spectroscopic characterization of chalcones.

3,4-Dimethoxychalcone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 3,4-Dimethoxychalcone, a natural product recognized for its potential as a caloric restriction mimetic (CRM).[1][2] It is involved in inducing the deacetylation of cytoplasmic proteins and stimulating autophagic flux.[1][2]

Molecular Identity and Properties

This compound is a chalcone (B49325) polyphenol that has been utilized as an intermediate in the synthesis of various biochemical substances.[1] It is identified by the CAS Number 5416-71-7.[1][3]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C17H16O3 | [1][3][4][5] |

| Molecular Weight | 268.31 g/mol | [3][4][5] |

| Appearance | White to yellow crystalline powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Purity | ≥98% (HPLC) | [1] |

Experimental Protocols

Detailed experimental protocols involving this compound, such as those for inducing autophagy or for its use in cardioprotective and anticancer studies, are highly specific to the research context.[1] Methodologies for inducing nuclear translocation of TFEB and TFE3 in vivo have involved intraperitoneal injections in mice.[2] For comprehensive and replicable experimental designs, it is imperative to consult peer-reviewed scientific literature.

Key analytical methods cited in the literature for structural investigation include FT-IR and FT-Raman spectroscopy.[6] The second harmonic conversion efficiency has been determined using the Kurtz powder technique.[6] Identity is typically confirmed by 1H-NMR.[1]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound and its primary molecular identifiers.

Caption: Core molecular properties of this compound.

References

Potential Therapeutic Targets of 3,4-Dimethoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxychalcone (3,4-DC), a naturally occurring chalcone, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of 3,4-DC, with a focus on its role as a caloric restriction mimetic and its subsequent effects on cellular pathways implicated in neuroprotection, cardioprotection, and cancer therapy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.

Introduction

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system. This compound, found in various plant species, has garnered significant scientific interest due to its multifaceted pharmacological properties.[1] It acts as a caloric restriction mimetic (CRM), mimicking the biochemical effects of reduced calorie intake without the need for dietary changes.[2][3] This activity is central to its therapeutic potential, primarily through the induction of autophagy, a cellular process of degradation and recycling of damaged components. This guide will explore the molecular mechanisms and potential therapeutic applications of 3,4-DC.

Key Therapeutic Targets and Mechanisms of Action

The primary mechanism of action of this compound revolves around its ability to induce autophagy through the activation of key transcription factors. This induction has downstream effects on several pathological conditions.

Autophagy Induction via TFEB/TFE3 Activation

3,4-DC stimulates the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), master regulators of lysosomal biogenesis and autophagy.[2][3][4] This activation is, at least in part, mediated by the AMP-activated protein kinase (AMPK)-Transient Receptor Potential Mucolipin 1 (TRPML1)-calcineurin signaling pathway.[5] Upon activation, TFEB and TFE3 drive the expression of genes involved in the autophagic process, leading to enhanced cellular clearance of aggregated proteins and damaged organelles.

References

- 1. Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optogenetic Induction of Pyroptosis, Necroptosis, and Apoptosis in Mammalian Cell Lines [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. blog.abclonal.com [blog.abclonal.com]

- 5. 2.5.2. TFEB Nuclear Translocation Assay [bio-protocol.org]

3,4-Dimethoxychalcone: A Technical Guide to its Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxychalcone (3,4-DC) is a flavonoid belonging to the chalcone (B49325) subgroup, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Found naturally in some plant species, 3,4-DC has garnered significant scientific interest due to its diverse pharmacological activities. It has emerged as a promising candidate for therapeutic development, notably for its role as a caloric restriction mimetic and a potent inducer of autophagy. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its synthesis, key biological effects, and underlying molecular mechanisms.

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503).

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

Acetophenone

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) (or other suitable solvent)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol with stirring.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (a strong base) dropwise.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary but are typically in the range of a few hours to 24 hours.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Neutralization: Acidify the mixture with dilute HCl until a precipitate forms.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold distilled water to remove any inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with the most prominent being the induction of autophagy. It also demonstrates anti-inflammatory, anticancer, and neuroprotective effects. While specific IC50 and EC50 values for this compound are not consistently reported across all studies, the available quantitative and qualitative data are summarized below.

| Biological Activity | Cell Line/Model | Assay | Result | Reference |

| Autophagy Induction | U2OS, H4, HepG2, HUVEC, RAW 264.7, H9c2 | GFP-LC3 Puncta Formation | Significant dose-dependent increase in GFP-LC3 puncta.[1][2] | [1][2] |

| Anti-inflammatory | RAW264.7 macrophages | Nitric Oxide (NO) Production | A related compound, 3',4'-dimethoxychalcone, showed ~33% inhibition of NO production at 20 µM.[3] | [3] |

| Anticancer | Various cancer cell lines | MTT Assay | Related chalcone derivatives show IC50 values in the low micromolar range. For example, a chalcone with a 3,4,5-trimethoxyphenyl group showed an IC50 of 8.4 µM in MCF-7 cells.[4] | [4] |

| Neuroprotection | Mouse model of Spinal Cord Injury (SCI) | Western Blot, Immunofluorescence | Markedly reduced expression of pyroptosis markers (Caspase-1, GSDMD-N) and necroptosis markers (RIPK1, RIPK3).[5][6] | [5][6] |

| Cardioprotection | Mouse model of atherosclerosis | Histology | Reduced neointimal hyperplasia and aortic lesions.[7] | [7] |

Key Mechanisms of Action

Induction of Autophagy via TFEB/TFE3 Activation

A primary mechanism of action for this compound is the induction of autophagy, a cellular process for degrading and recycling cellular components. 3,4-DC stimulates the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which are master regulators of lysosomal biogenesis and autophagy genes.[8] This activation is crucial for its therapeutic effects.

References

- 1. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chalcone Scaffold: A Comprehensive Technical Guide to its Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by a unique 1,3-diphenyl-2-propen-1-one backbone. This core scaffold, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a privileged structure in medicinal chemistry.[1][2][3][4] The inherent reactivity of the α,β-unsaturated ketone functionality makes chalcones and their derivatives versatile pharmacophores with a broad spectrum of biological activities.[1][2][3] Found in a variety of edible plants, fruits, and vegetables, these secondary metabolites have garnered significant attention for their therapeutic potential against a wide range of diseases, including cancer, inflammation, microbial infections, and oxidative stress-related disorders.[3][4][5] This technical guide provides an in-depth overview of the biological significance of the chalcone (B49325) scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Structure of Chalcone

The fundamental structure of a chalcone molecule consists of two aryl rings (Ring A and Ring B) connected by an α,β-unsaturated carbonyl bridge. The versatility of this scaffold lies in the ease with which various substituents can be introduced onto both aromatic rings, allowing for the fine-tuning of its physicochemical properties and biological activity.

Biological Significance and Therapeutic Applications

The chalcone scaffold has been extensively studied for its diverse pharmacological properties. The following sections delve into its most significant biological activities, supported by quantitative data from various studies.

Anticancer Activity

Chalcone derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[3][4] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[4][6][7]

Quantitative Data: Anticancer Activity of Chalcone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Chalcone | T24 (Bladder Cancer) | Not specified, but inhibits proliferation | [6] |

| Chalcone | HT-1376 (Bladder Cancer) | Not specified, but inhibits proliferation | [6] |

| Chalcone-tetrazole hybrid (32) | HCT116 (Colon) | 0.6–3.7 µg/mL | [8] |

| Chalcone-tetrazole hybrid (32) | PC-3 (Prostate) | 0.6–3.7 µg/mL | [8] |

| Chalcone-tetrazole hybrid (32) | MCF-7 (Breast) | 0.6–3.7 µg/mL | [8] |

| Brominated chalcone (15) | Gastric cancer cells | 3.57–5.61 µM | [8] |

| Halogen-bearing chalcones (14) | Various tumor cells | 1.6–18.4 µM (CC50) | [8] |

| Chalcone 2 | T47D (Breast) | 44.67 µg/mL | [9] |

| Chalcone 4 | WiDr (Colon) | 22.41 ppm | [9] |

| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides (5) | AGS (Gastric) | < 1.0 µg/mL | [10] |

| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides (5) | HL-60 (Leukemia) | < 1.57 µg/mL | [10] |

| Vanillin-based chalcone (9) | HCT-116 (Colon) | 6.85 ± 0.71 µg/mL | [11] |

| Platinum complex of chalcone (60) | HepG-2 (Liver) | 0.33 µM | [11] |

| α-phthalimido-chalcone (61) | HepG-2 (Liver) | 1.62 µM | [11] |

| Coumaryl–chalcone derivative (19) | A-549 (Lung) | 70.90 µg/mL | [11] |

| Diaryl ether chalcone (25) | MCF-7 (Breast) | 3.44 ± 0.19 µM | [11] |

Anti-inflammatory Activity

Chalcones have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.[5] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines by targeting enzymes like cyclooxygenase (COX) and lipooxygenase (LOX), and transcription factors like nuclear factor-kappa B (NF-κB).[5][12]

Quantitative Data: Anti-inflammatory Activity of Chalcone Derivatives

| Compound/Derivative | Assay/Target | IC50 Value/Inhibition | Reference |

| Chalcone analogues (3h, 3l) | NO production in RAW264.7 cells | Significant inhibition | [13] |

| Chalcone derivatives (10-12) | NO formation from N9 cells | Suppression | [14] |

| 2-Hydroxy-4′-methoxychalcone (AN07) | LPS-induced NO in RAW 264.7 cells | Attenuation | [15] |

Antimicrobial Activity

A wide range of chalcone derivatives exhibit significant activity against various pathogenic microorganisms, including bacteria and fungi.[2][3] Their antimicrobial action is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.

Quantitative Data: Antimicrobial Activity of Chalcone Derivatives

| Compound/Derivative | Microorganism | MIC Value | Reference |

| O-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 µg/ml | [16] |

| Dihydroxy- and trihydroxychalcones | MRSA | 15-45 µg/ml and 25-50 µg/ml, respectively | [16] |

| Chalcone linked amines (36) | Staphylococcus aureus | 2.0 µg/ml | [17] |

| Chalcone linked amines (36, 37, 38, 42, 44) | Various bacterial strains | 2.0–10.0 µg/ml | [17] |

| Trifluoromethyl-substituted chalcone (13) | Candida parapsilosis | 15.6 to 31.25 mg/mL | [18] |

| Thio-based chalcone (90) | Biofouling strains | 0.058–0.22 µM | [3] |

| Polyhydroxylated chalcones (96-98, 100) | Methicillin-resistant Staphylococcus aureus | 62.5–250 µM | [3] |

Antioxidant Activity

Chalcones are known to possess significant antioxidant properties, primarily due to their ability to scavenge free radicals and chelate metal ions.[4] This activity is crucial in combating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

Quantitative Data: Antioxidant Activity of Chalcone Derivatives

| Compound/Derivative | Assay | IC50 Value | Reference |

| Synthetic chalcones and bis-chalcones | DPPH radical scavenging | 0.58 to 1.72 μM | [19] |

| Synthetic chalcones and bis-chalcones | ABTS radical scavenging | 0.49 to 1.48 μM | [19] |

| Chalcone derivative (5) | DPPH radical inhibition | 30.18% ± 0.23% (at 800 µg/mL) | [10] |

| Chalcone derivative (5) | ABTS radical inhibition | 16.01% ± 0.69% (at 800 µg/mL) | [10] |

| Chalcone derivative CZM-3-5 | DPPH• scavenging | 9.46 mmol/L | [20] |

| Chalcone derivative JVC2 | Lipid peroxidation | 33.64 µM | [21] |

| Chalcone derivatives JVC1, JVC3, JVC4, JVC5 | ABTS• scavenging | 50.34 - 85.3 µM | [21] |

Signaling Pathways Modulated by Chalcones

Induction of Apoptosis

A primary mechanism of the anticancer activity of chalcones is the induction of programmed cell death, or apoptosis. Chalcones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][22] In the intrinsic pathway, chalcones can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspases-9 and -3.[6][7]

Caption: Chalcone-induced mitochondrial apoptosis pathway.

Inhibition of NF-κB Signaling

The transcription factor NF-κB plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[23] Chalcones have been shown to suppress the activation of the NF-κB signaling pathway.[22][23] They can achieve this by inhibiting the degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the active p65 subunit of NF-κB.[22][23]

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Experimental Protocols

Synthesis of Chalcones via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503).[24][25]

Materials and Reagents:

-

Substituted Acetophenone

-

Substituted Benzaldehyde (B42025)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (B145695) (95%)

-

Glacial Acetic Acid or Dilute Hydrochloric Acid (HCl)

-

Distilled Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the chosen substituted acetophenone and the corresponding substituted benzaldehyde in 15-20 mL of ethanol with stirring.[24]

-

Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH while maintaining the temperature below 25°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[26]

-

Product Precipitation: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl or glacial acetic acid to precipitate the crude chalcone.[24][26]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with cold water until the washings are neutral.[27] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[24][27]

Caption: General workflow for chalcone synthesis.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of the test chalcone in a suitable solvent (e.g., methanol (B129727) or DMSO).[28]

-

Prepare serial dilutions of the chalcone stock solution.[28]

-

In a 96-well microplate, add a defined volume of each chalcone dilution to a solution of DPPH in methanol.[28]

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[21]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Procedure:

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.[28]

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.[28]

-

Prepare serial dilutions of the test chalcone.

-

In a 96-well microplate, add a defined volume of each chalcone dilution to the ABTS•+ working solution.[28]

-

Incubate the plate in the dark at room temperature for a short period (e.g., 6 minutes).[28]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.[28]

Conclusion and Future Perspectives

The chalcone scaffold represents a highly versatile and privileged structure in the realm of medicinal chemistry. Its synthetic accessibility and broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, underscore its therapeutic potential. The ability of chalcone derivatives to modulate key signaling pathways, such as those involved in apoptosis and inflammation, provides a solid foundation for the rational design of novel drug candidates. Future research should focus on the synthesis of novel chalcone analogues with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo activities of chalcones into effective therapeutic agents for a variety of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]